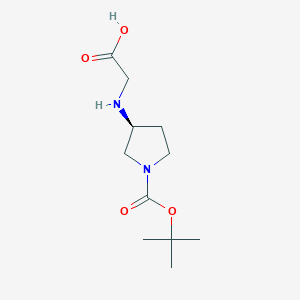

(S)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

(S)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative featuring a tert-butyl ester group at the 1-position and a carboxymethyl-amino substituent at the 3-position. The S-configuration at the pyrrolidine ring’s stereocenter ensures enantioselective interactions in synthetic or biological systems. The tert-butyl ester serves as a protective group for the carboxylic acid, enhancing solubility in organic solvents and stability during synthetic steps . The carboxymethyl-amino moiety (-NH-CH₂-COOH) introduces both amino and carboxylic acid functionalities, enabling hydrogen bonding and metal coordination, which are critical in medicinal chemistry and catalysis.

Properties

IUPAC Name |

2-[[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-8(7-13)12-6-9(14)15/h8,12H,4-7H2,1-3H3,(H,14,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCDJLXQVCCCHB-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1354010-89-1, is a compound of significant interest in biochemical research due to its potential biological activities. This compound features a pyrrolidine ring, which is known for its role in various biological systems, particularly in the context of amino acids and their derivatives.

- Molecular Formula : C12H22N2O4

- Molecular Weight : 258.32 g/mol

- CAS Number : 1354010-89-1

- Structure : The compound consists of a pyrrolidine backbone with carboxymethyl and tert-butyl ester functional groups that contribute to its solubility and reactivity.

Research indicates that this compound exhibits various biological activities, primarily through its interactions with enzymatic pathways. Notably, it has been studied for its inhibitory effects on viral neuraminidases, which are critical for the replication of influenza viruses.

-

Neuraminidase Inhibition :

- The compound has been shown to inhibit influenza virus neuraminidase, an enzyme that facilitates viral release from infected cells. In studies, it was found that modifications to the amino groups within the pyrrolidine structure significantly affect inhibition potency. For instance, replacing certain functional groups resulted in compounds that were up to 2,600-fold weaker inhibitors compared to the parent compound .

-

Cytotoxicity Studies :

- Cytotoxicity assays using the MTT method demonstrated that various concentrations of this compound could reduce cytopathogenic effects in cell cultures infected with influenza viruses. The effective concentration required to achieve a 50% reduction in cytopathogenicity was meticulously calculated using regression analysis methods .

Study 1: Influenza Virus Inhibition

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrrolidine-based compounds and tested their efficacy against influenza virus strains. The results indicated that this compound was among the most potent inhibitors identified, significantly reducing viral load in treated cell cultures .

Study 2: Structural Analysis

Crystallographic studies revealed that the compound interacts favorably with key residues in the neuraminidase active site. Specifically, hydrogen bonding between the amino groups of the pyrrolidine and conserved residues like Asp152 was observed, indicating a strong binding affinity that enhances its inhibitory action .

Comparative Analysis

The following table summarizes key findings regarding the biological activity of this compound compared to other related compounds:

| Compound Name | Neuraminidase Inhibition Potency | Cytotoxicity (EC50) | Structural Features |

|---|---|---|---|

| This compound | High | Low (specific values vary) | Pyrrolidine ring with carboxymethyl and tert-butyl groups |

| Phenylglycine analog | Moderate | Moderate | Similar backbone but different side chains |

| Hydroxylated derivatives | Low | High | Altered functional groups leading to decreased activity |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Group Impact

(S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 193269-79-3)

- Substituent: Replaces carboxymethyl-amino with 2-amino-acetylamino (-NH-CO-CH₂-NH₂).

- Key Differences: The carboxylic acid is absent; instead, an amide-linked glycine derivative is present. This reduces acidity (pKa ~8–10 for the amino group) compared to the carboxymethyl analog (pKa ~2–4 for carboxylic acid).

(S)-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1354000-07-9)

- Substituent: Carboxymethyl-ethyl-amino (-N(CH₂CH₃)-CH₂-COOH).

- Key Differences: The secondary amine becomes tertiary, reducing hydrogen-bond donor capacity. Molecular weight increases (272.35 g/mol vs. ~258 g/mol for the target compound).

(S)-3-[(3-Amino-pyridin-2-yl)amino]-pyrrolidine-1-carboxylic acid tert-butyl ester

- Substituent: Aromatic 3-aminopyridinyl group.

- Key Differences: The pyridine ring enhances π-π stacking and metal coordination. Increased hydrophobicity (logP ~1.5–2.0) compared to carboxymethyl-amino analogs (logP ~0.5–1.0).

- Applications : Suited for targeting enzymes with aromatic binding pockets, such as kinase inhibitors .

(S)-4-Oxo-2-(thiazolidine-3-carbonyl)pyrrolidone-1-carboxylic acid tert-butyl ester

- Substituent : Thiazolidine ring fused via a carbonyl group.

- Key Differences : The thiazolidine introduces sulfur, altering electronic properties and enabling disulfide bond formation. The 4-oxo group increases hydrogen-bond acceptor capacity.

- Synthesis: Prepared via one-pot nucleophilic substitution using formaldehyde and cysteamine, highlighting divergent synthetic routes compared to carboxymethyl-amino derivatives .

Stereochemical and Physicochemical Properties

*Estimated based on structural similarity to .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.